molecular formula C12H15ClO B1345984 4-Pentylbenzoyl chloride CAS No. 49763-65-7

4-Pentylbenzoyl chloride

Cat. No.: B1345984
CAS No.: 49763-65-7
M. Wt: 210.7 g/mol
InChI Key: FBBRKYLXMNQFQU-UHFFFAOYSA-N
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Description

4-Pentylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO . It is a derivative of benzoyl chloride where the benzene ring is substituted with a pentyl group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various derivatives and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Pentylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of amylbenzene with oxalyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out in dry methylene chloride at a controlled temperature of 20-25°C. The product is then purified through vacuum distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and conditions to ensure high yield and purity. The use of advanced distillation techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    4-Pentylbenzoic Acid: Formed by hydrolysis.

Scientific Research Applications

4-Pentylbenzoyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

  • 4-Octylbenzoyl chloride
  • 4-Hexylbenzoyl chloride
  • 4-Butylbenzoyl chloride

Comparison: 4-Pentylbenzoyl chloride is unique due to its specific chain length, which influences its reactivity and the properties of the derivatives formed. Compared to shorter or longer alkyl chain benzoyl chlorides, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-pentylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBRKYLXMNQFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068520
Record name Benzoyl chloride, 4-pentyl-
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49763-65-7
Record name 4-Pentylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49763-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-pentyl-
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Record name Benzoyl chloride, 4-pentyl-
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Record name Benzoyl chloride, 4-pentyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pentylbenzoyl chloride
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Synthesis routes and methods I

Procedure details

First, 1.2 g (6.1 mmol) of 4-pentyl benzoic acid was mixed with 1.1 g (9.1 mmol) of thionyl chloride, 0.1 ml of pyridine, and 3 ml of toluene, and reacted at 80° C. for 2 hours. Excess amount of thionyl chloride and toluene were distilled off at a reduced pressure to obtain a crude 4-pentylbenzoyl chloride.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15 g. of p-n-pentylbenzoic acid are dissolved in 100 ml. of thionyl chloride and boiled at reflux for 1 hour. The excess thionyl chloride is then removed by distillation and the acid chloride is distilled under high vacuum. The p-n-pentylbenzoic acid chloride which is obtained has a boiling point of 104° C/2 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a major byproduct formed during the synthesis of 4-Pentylbenzoyl chloride and how can its formation be minimized?

A1: The research abstract highlights 4,4′-disubstituted benzophenone as a significant byproduct during the synthesis of this compound []. While the abstract doesn't detail mitigation strategies, optimizing reaction conditions like temperature, stoichiometry, and reaction time could potentially minimize byproduct formation. Further research focusing on the reaction mechanism and kinetics would be beneficial in developing targeted strategies for byproduct control.

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